molecular formula C12H12O4 B15090968 1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one

1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one

Cat. No.: B15090968
M. Wt: 220.22 g/mol
InChI Key: DQNVQAOVEONQJU-UHFFFAOYSA-N
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Description

1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound is characterized by the presence of a methoxymethoxy group attached to the benzofuran ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

The synthesis of 1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxybenzaldehyde and methoxymethyl chloride.

    Formation of Benzofuran Ring: The benzofuran ring is formed through a cyclization reaction, often catalyzed by acids or bases.

    Introduction of Methoxymethoxy Group: The methoxymethoxy group is introduced via a nucleophilic substitution reaction using methoxymethyl chloride in the presence of a base.

    Final Steps: The final product, this compound, is obtained through purification steps such as recrystallization or chromatography.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxymethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.

    Hydrolysis: The methoxymethoxy group can be hydrolyzed to form the corresponding hydroxyl group using acidic or basic conditions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

The exact molecular targets and pathways involved depend on the specific biological context and the type of cells or organisms being studied.

Comparison with Similar Compounds

1-[5-(Methoxymethoxy)-1-benzofuran-2-yl]ethan-1-one can be compared with other similar compounds, such as:

    1-(4-methoxy-1-benzofuran-5-yl)ethan-1-one: This compound has a methoxy group instead of a methoxymethoxy group, which can influence its reactivity and biological properties.

    1-(5-methoxy-1-benzofuran-2-yl)ethanone: Similar in structure but with different substituents, leading to variations in chemical and biological behavior.

    1-(3-methyl-1-benzofuran-2-yl)ethan-1-one: The presence of a methyl group instead of a methoxymethoxy group can result in different chemical reactivity and biological activities.

The uniqueness of this compound lies in its specific substituent pattern, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

1-[5-(methoxymethoxy)-1-benzofuran-2-yl]ethanone

InChI

InChI=1S/C12H12O4/c1-8(13)12-6-9-5-10(15-7-14-2)3-4-11(9)16-12/h3-6H,7H2,1-2H3

InChI Key

DQNVQAOVEONQJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(O1)C=CC(=C2)OCOC

Origin of Product

United States

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